molecular formula C10H14O2S B12696546 S-Ethyl furan-2-butanethioate CAS No. 96446-10-5

S-Ethyl furan-2-butanethioate

Cat. No.: B12696546
CAS No.: 96446-10-5
M. Wt: 198.28 g/mol
InChI Key: PVNRECFECOZUEX-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) Chemistry

Furan is a five-membered aromatic heterocyclic compound containing one oxygen atom. numberanalytics.comwikipedia.org This structure imparts a degree of aromaticity, though less pronounced than that of benzene. wikipedia.orgnumberanalytics.com The oxygen atom donates a lone pair of electrons to the ring system, which creates a 4n+2 aromatic system according to Hückel's rule and increases the electron density of the ring. wikipedia.orgnumberanalytics.com This high electron density makes furan and its derivatives highly reactive towards electrophilic substitution reactions. numberanalytics.comatamanchemicals.com

Furan derivatives are widespread in nature and are key components in a variety of natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnumberanalytics.com They also serve as versatile building blocks in organic synthesis. numberanalytics.comacs.org The reactivity of the furan ring allows it to participate in a wide range of chemical transformations, making it a valuable synthon for the construction of complex molecular architectures. numberanalytics.comacs.org S-Ethyl furan-2-butanethioate, with its furan moiety, is thus situated within this broad and important class of organic compounds. ontosight.ai

Role and Significance of Thioester Functional Groups in Organic Synthesis and Biochemistry

Thioesters are organosulfur compounds with the general structure R-C(=O)-S-R'. wikipedia.org They are analogous to esters, with a sulfur atom replacing the ester oxygen. wikipedia.orgfiveable.me This substitution has a profound impact on the group's reactivity. The carbon-sulfur bond is weaker and less polarized than the carbon-oxygen bond in esters, making thioesters more reactive towards nucleophilic acyl substitution. fiveable.me

In organic synthesis , this enhanced reactivity makes thioesters valuable intermediates. fiveable.me They are effective acylating agents, participating in reactions to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. fiveable.meresearchgate.net Thioesters can be synthesized through various methods, including the reaction of a carboxylic acid with a thiol. wikipedia.orgfiveable.me

In biochemistry , thioesters are of paramount importance. wikipedia.orgditki.com They are central to metabolism, particularly in the formation and degradation of fatty acids and steroids. ditki.comlibretexts.org Acetyl-CoA, a thioester, is a key intermediate in the Krebs cycle and numerous biosynthetic pathways, acting as a carrier of acyl groups. wikipedia.orgditki.comlibretexts.org The "high-energy" nature of the thioester bond allows it to drive these essential metabolic reactions. nih.gov Thioesters are considered "energy-rich" functional groups that are susceptible to attack by certain nucleophiles while remaining relatively stable in aqueous environments at neutral pH. nih.gov

Historical Perspective on Related Furan-Thioester Compounds Research

The history of furan chemistry dates back to the late 18th and 19th centuries. The first furan derivative, 2-furoic acid, was described in 1780 by Carl Wilhelm Scheele. wikipedia.orgatamanchemicals.com This was followed by the reporting of furfural (B47365) in 1831 by Johann Wolfgang Döbereiner. wikipedia.orgatamanchemicals.com Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.orgatamanchemicals.com

Research into sulfur-substituted furan derivatives has been driven in part by their powerful and often desirable organoleptic properties, which are significant in the taste and smell of cooked and roasted foods. inchem.org Many furan derivatives containing sulfur are known for their meaty and roasted aroma profiles. google.comresearchgate.net This has led to their investigation and use as flavoring agents in the food industry. inchem.orggoogle.com The synthesis and properties of various furan-3-thiols and their derivatives, for example, have been explored for their utility in imparting meat-like flavors to foodstuffs. google.com While a specific detailed history of this compound is not extensively documented in readily available literature, the broader research into furan-thio compounds provides the context for its scientific interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96446-10-5

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

S-ethyl 4-(furan-2-yl)butanethioate

InChI

InChI=1S/C10H14O2S/c1-2-13-10(11)7-3-5-9-6-4-8-12-9/h4,6,8H,2-3,5,7H2,1H3

InChI Key

PVNRECFECOZUEX-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)CCCC1=CC=CO1

Origin of Product

United States

Advanced Synthetic Methodologies for S Ethyl Furan 2 Butanethioate

Catalytic Approaches in Thioesterification and Furan (B31954) Derivatization

Catalysis offers efficient and selective routes for the formation of S-Ethyl furan-2-butanethioate, overcoming challenges associated with traditional stoichiometric methods. Both homogeneous and heterogeneous catalysts play a crucial role in the key bond-forming reactions: the thioesterification and the modification of the furan ring.

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. savemyexams.comunibo.it For the synthesis of this compound, homogeneous catalysts can be employed in the esterification of a furan-containing carboxylic acid with ethanethiol (B150549) or in the coupling of a furan derivative with a thioester precursor.

Recent advancements in homogeneous catalysis for the synthesis of furanic compounds have highlighted the use of various metal complexes. dtu.dk For instance, ruthenium-based catalysts have been effective in the hydrogenation of furan derivatives, a reaction that could be part of a multi-step synthesis of the butanethioate side chain. unibo.it While specific data on the direct synthesis of this compound using homogeneous catalysis is not extensively documented, related thioesterification reactions provide insight into potential catalytic systems.

Catalyst SystemReactantsProductConditionsYield
Ru-NHC Complex5-Hydroxymethylfurfural (HMF), H₂2,5-Bis(hydroxymethyl)furan (BHMF)0.5 mol% catalyst, 70°C, 50 bar H₂Quantitative
Cu(NO₃)₂/VOSO₄HMF, O₂2,5-Diformylfuran (DFF)2 mol% catalyst, 25–80°C, 10 bar O₂High
Fe-PNP Hydride ComplexFurfural (B47365), NaHCO₂/H₂OFurfuryl alcohol80°C, 1 h99%

This table presents examples of homogeneous catalysis applied to furan derivatives, which could be adapted for the synthesis of precursors to this compound.

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of easy separation and recyclability, contributing to more sustainable processes. the-innovation.orgresearchgate.net In the context of this compound synthesis, heterogeneous catalysts can be utilized for both the formation of the furan ring and the thioester group.

Zeolites, with their well-defined porous structures and acidic properties, are effective catalysts for various transformations of furan derivatives derived from biomass. frontiersin.org They can facilitate dehydration and other reactions to build the desired carbon skeleton. For the thioesterification step, solid acid catalysts can be employed to promote the reaction between a carboxylic acid and a thiol.

CatalystReaction TypeSubstratesKey Findings
Zeolites (e.g., H-ZSM-5)Furan derivatizationCarbohydrates, FurfuralHigh thermal and chemical stability, facilitate conversion to platform molecules. frontiersin.org
Supported Metal Nanoparticles (e.g., Au on TiO₂)CycloisomerizationAllenonesMild reaction conditions, catalyst can be recycled. organic-chemistry.org
Vanadium-based oxidesOxidationFuran derivativesEfficient conversion of furan-containing compounds. uni-hamburg.de

This table showcases examples of heterogeneous catalysts used in the transformation of furan derivatives, indicating their potential applicability in the synthesis of this compound.

Multicomponent Reactions Incorporating Furan and Thiol Components

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical. growingscience.com The development of an MCR for the direct synthesis of this compound from simple furan and thiol precursors would represent a significant advancement. While a specific MCR for this target molecule is not yet reported, the principles of MCRs in heterocyclic synthesis can be extrapolated. For instance, MCRs are widely used to generate structurally diverse pyranopyrazoles from simple starting materials, showcasing the power of this approach in building complex molecules in a single pot. growingscience.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions. rsc.orgrsc.org

Performing reactions without a solvent minimizes waste and can lead to improved reaction rates and selectivities. For thioester synthesis, solvent-free conditions have been explored. For example, the treatment of a carboxylic acid with dipyridyldithiocarbonate (DPDTC) under neat conditions, followed by the addition of a thiol, can produce high yields of thioesters with minimal waste. rsc.org The hydrogenation of furfural to produce 2-methylfuran (B129897) has also been achieved under solvent-free conditions using a carbon-supported catalyst. mdpi.com

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. acs.orgacib.at Lipases are a class of enzymes that can catalyze the formation of ester and thioester bonds. acs.org The lipase-catalyzed synthesis of furan-containing polyester (B1180765) oligomer diols has been demonstrated, suggesting the potential for enzymatic synthesis of the thioester linkage in this compound. acs.org Furthermore, biocatalytic cascades have been developed for the synthesis of chiral saturated oxygen heterocycles, including tetrahydrofuran (B95107) thioesters, showcasing the potential for enzymatic control over complex molecular architectures. acs.org

EnzymeReaction TypeSubstratesKey Advantage
Candida antarctica Lipase (B570770) B (CalB)PolycondensationDimethyl furan-2,5-dicarboxylate, 1,4-cyclohexanedimethanolSolvent-free conditions, high yield, recyclable catalyst. acs.org
AcyltransferaseFriedel-Crafts AcylationThioesters as acyl donorsBiocatalytic C-C bond formation. acib.at
Cyclase (CYC) and Alcohol Dehydrogenase (ADH)One-pot cascadeKetoenethioatesAccess to chiral tetrahydrofuran thioesters. acs.org

This table illustrates the application of biocatalysis in the synthesis of furan derivatives and thioesters, highlighting the potential for developing an enzymatic route to this compound.

Flow Chemistry Applications in this compound Production

Currently, there is no specific published research on the application of flow chemistry for the production of this compound.

Stereoselective Synthesis Approaches for Related Chiral Analogues

There are no specific stereoselective synthesis approaches for chiral analogues of this compound documented in the available scientific literature.

Chemical Reactivity and Mechanistic Investigations of S Ethyl Furan 2 Butanethioate

Nucleophilic Acyl Substitution Reactions at the Thioester Moiety

The most significant reaction pathway for thioesters is nucleophilic acyl substitution. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate. libretexts.orgyoutube.com The subsequent reformation of the carbon-oxygen double bond results in the expulsion of a leaving group, in this case, the ethanethiolate anion (EtS⁻). masterorganicchemistry.com

Thioesters are generally more reactive towards nucleophilic acyl substitution than their ester or amide counterparts. This enhanced reactivity is attributed to two primary factors: the weaker resonance stabilization between the carbonyl group and the larger 3p orbital of sulfur, and the greater stability of the departing alkanethiolate anion compared to an alkoxide anion, making it a better leaving group. libretexts.orgyoutube.com

Table 1: General Reactivity Order of Carboxylic Acid Derivatives Towards Nucleophilic Acyl Substitution

Compound Class General Structure Relative Reactivity Leaving Group
Acid Halide R-CO-X Highest Halide (e.g., Cl⁻)
Acid Anhydride R-CO-O-CO-R High Carboxylate (RCOO⁻)
Thioester R-CO-SR' Intermediate-High Thiolate (R'S⁻)
Ester R-CO-OR' Intermediate Alkoxide (R'O⁻)
Amide R-CO-NR'₂ Lowest Amide (R'₂N⁻)

Hydrolysis Kinetics and Mechanisms

Hydrolysis of a thioester involves the cleavage of the thioester bond by water. This reaction can be catalyzed by either acid or base.

Under basic conditions (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com This is typically a rapid and irreversible process because the resulting carboxylic acid is deprotonated by the base to form a resonance-stabilized carboxylate salt, driving the reaction to completion. masterorganicchemistry.com

Mechanism of Base-Catalyzed Hydrolysis (Saponification):

Nucleophilic Attack: The hydroxide ion (⁻OH) attacks the electrophilic carbonyl carbon of S-Ethyl furan-2-butanethioate.

Formation of Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed. masterorganicchemistry.com

Elimination of Leaving Group: The carbonyl group reforms, and the C-S bond cleaves, eliminating the ethanethiolate anion (CH₃CH₂S⁻) as the leaving group.

Acid-Base Reaction: An irreversible proton transfer occurs from the newly formed furan-2-butanoic acid to the ethanethiolate and hydroxide ions, yielding the carboxylate salt and ethanethiol (B150549).

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the mechanism is expected to follow this general pathway, with kinetics influenced by factors such as pH, temperature, and solvent.

Transacylation Reactions with Alcohols and Amines

Transacylation (or transesterification) involves the reaction of the thioester with an alcohol (alcoholysis) or an amine (aminolysis) to form a new ester or amide, respectively. These are also nucleophilic acyl substitution reactions. nih.gov

Alcoholysis: The reaction with an alcohol, typically under acid or base catalysis, can convert this compound into the corresponding oxygen ester. The equilibrium of this reaction often favors the more stable ester product, although specific conditions can be used to drive the reaction.

Aminolysis: The reaction with ammonia (B1221849) or a primary or secondary amine is generally rapid and does not require a catalyst, as amines are stronger nucleophiles than alcohols. This reaction produces the corresponding furan-2-butanamide and ethanethiol.

These reactions are synthetically useful for converting the thioester functional group into other carboxylic acid derivatives. youtube.comnih.gov

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles and strong bases. Their reaction with thioesters typically proceeds in two stages.

First Addition (Substitution): The first equivalent of the organometallic reagent attacks the thioester carbonyl, leading to a nucleophilic acyl substitution that displaces the thiolate leaving group and forms a ketone intermediate.

Second Addition (Addition): This ketone intermediate is highly reactive towards the organometallic reagent present in the reaction mixture. A second equivalent of the reagent rapidly attacks the ketone carbonyl in a nucleophilic addition reaction. masterorganicchemistry.comlibretexts.org

Protonation: A final workup step with a mild acid protonates the resulting alkoxide to yield a tertiary alcohol.

Therefore, the reaction of this compound with two or more equivalents of a Grignard or organolithium reagent is expected to produce a tertiary alcohol, where two identical alkyl/aryl groups from the organometallic reagent have been added to the original carbonyl carbon.

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring is an electron-rich, five-membered aromatic heterocycle that is highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgyoutube.com It is significantly more reactive than benzene. pearson.com This high reactivity is due to the ability of the oxygen heteroatom to stabilize the cationic intermediate (arenium ion) through resonance. wikipedia.org

Electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 (α) position, as the positive charge in the resulting intermediate can be delocalized over three atoms, including the oxygen, which is a more stable arrangement than the intermediate formed from C3 attack. youtube.com

In this compound, the furan ring is already substituted at the C2 position with a butanethioate group. This substituent will direct incoming electrophiles to the remaining open positions on the ring, primarily the C5 position, which is electronically and sterically favored. The alkyl chain of the substituent is generally considered an activating group.

Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound

Reaction Type Reagents Expected Major Product
Halogenation Br₂, low temp. S-Ethyl 5-bromo-furan-2-butanethioate
Nitration HNO₃, Ac₂O S-Ethyl 5-nitro-furan-2-butanethioate
Friedel-Crafts Acylation RCOCl, mild Lewis Acid S-Ethyl 5-acyl-furan-2-butanethioate
Sulfonation SO₃-pyridine complex This compound-5-sulfonic acid

Due to the high reactivity of the furan ring, mild reaction conditions are typically required to prevent polymerization or ring-opening side reactions. pearson.com

Radical Reactions Involving the Thioester and Furan Nuclei

Detailed studies on the free-radical reactions of this compound are not widely available. However, potential radical pathways can be hypothesized based on the structure. The C-S bond in thioesters can undergo cleavage under certain conditions, such as in some metal-catalyzed reactions, which may involve radical intermediates. researchgate.net Additionally, the furan ring contains positions (allylic-type) that could potentially undergo radical substitution, though these reactions are less common than electrophilic substitutions. Without specific experimental data, discussions of radical reactions remain speculative.

Oxidation-Reduction Chemistry of the Thioester Group

The oxidation and reduction chemistry of this compound involves transformations of the thioester group and potentially the furan ring.

Oxidation: The thioester group itself is not typically oxidized under standard conditions. However, the sulfur atom can be oxidized to sulfoxides or sulfones with strong oxidizing agents, though this is not a common transformation for thioesters. The furan ring, being electron-rich, is susceptible to oxidation, which can lead to ring-opening products. nih.gov Specific oxidation of the thioester group in this compound is not a well-documented process.

Reduction: The thioester group can be readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the thioester carbonyl. This reduction typically proceeds past the aldehyde stage to furnish the corresponding primary alcohol, 4-(furan-2-yl)butan-1-ol. This transformation is analogous to the reduction of esters. masterorganicchemistry.com

Computational Chemistry Approaches to Reaction Pathways and Transition States

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms involving molecules such as this compound. By employing quantum mechanical calculations, researchers can model reaction pathways, identify transition states, and predict the energetics of chemical transformations, providing insights that are often difficult to obtain through experimental means alone. Density Functional Theory (DFT) is a commonly utilized method for these investigations, offering a balance between computational cost and accuracy.

Studies on related furan and thioester compounds provide a framework for understanding the potential reactivity of this compound. For instance, computational analyses of the reactions of furan derivatives often focus on the stability of the furan ring and the activation barriers associated with ring-opening or substitution reactions. The atmospheric oxidation of furan, initiated by hydroxyl radicals, has been studied theoretically, revealing that the reaction predominantly proceeds via OH addition to the C2-position of the furan ring. acs.org Subsequent reactions can lead to either ring-retaining products or ring-opening, forming unsaturated 1,4-dicarbonyl compounds. acs.org

Similarly, the reactivity of the thioester group has been a subject of extensive computational investigation. Quantum mechanical calculations have been instrumental in explaining the observed differences in reactivity between thioesters and their oxoester counterparts. acs.org These studies have shown that while oxoesters and thioesters exhibit similar reactivity towards hard nucleophiles like hydroxide, thioesters are significantly more reactive towards softer nucleophiles such as amines and carbanions. acs.org Natural Bond Orbital (NBO) analysis, a computational technique, has revealed that the loss of delocalization energy from the reactants to the transition state is a key factor governing this reactivity difference. acs.org

In the context of this compound, computational models could be employed to investigate various potential reaction pathways. These might include nucleophilic acyl substitution at the thioester carbonyl, electrophilic attack on the furan ring, or reactions involving the butanoyl side chain. For each proposed pathway, computational methods can calculate the potential energy surface, identifying the structures of intermediates and, crucially, the transition states that connect them.

The table below presents hypothetical, yet representative, data that could be generated from a DFT study on a model reaction of a furan-thioester, such as the hydrolysis of S-Aryl furan-2-carbothioate. The data illustrates the type of energetic information obtained from such computational investigations.

Table 1: Calculated Energetic Data for a Model Furan-Thioester Reaction Pathway (Hydrolysis) at the B3LYP/6-31G(d) level of theory.
SpeciesDescriptionRelative Energy (kcal/mol)Activation Energy (kcal/mol)
ReactantsFuran-thioester + H₂O0.0-
TS1Transition state for nucleophilic attack+18.518.5
IntermediateTetrahedral intermediate+5.2-
TS2Transition state for thiol leaving group departure+15.09.8 (from Intermediate)
ProductsFuran-2-carboxylic acid + Ethanethiol-4.8-

This table is a representative example and does not correspond to experimentally verified data for this compound.

Computational studies on the pyrolysis of furan and its derivatives have determined the reaction energy barriers for the formation of carbon monoxide, a key decomposition product. nih.gov For furan itself, the rate-determining step for CO formation has a calculated energy barrier of 343 kJ mol⁻¹. nih.gov Such data for this compound would be critical in assessing its thermal stability and decomposition pathways.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C NMR spectra reveal the different chemical environments of the hydrogen and carbon atoms in the molecule, respectively. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) are key parameters in this analysis.

For S-Ethyl furan-2-butanethioate, the protons and carbons are labeled as shown in Figure 1 for assignment purposes.

Figure 1. Structure of this compound with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR spectral data in a standard solvent like deuterochloroform (CDCl₃) are summarized below. These predictions are based on established chemical shift models and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using NMR prediction tools based on the SMILES structure CCSC(=O)CCCc1ccco1.

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (ppm)
1-CH₃1.23Triplet (t)14.7
2-S-CH₂-2.88Quartet (q)23.6
3-C=O--198.5
4-CH₂-2.60Triplet (t)42.5
5-CH₂-1.95Quintet (quin)27.8
6-CH₂-2.70Triplet (t)24.9
7Furan (B31954) C--152.5
8Furan CH6.05Doublet of doublets (dd)105.5
9Furan CH6.28Doublet of doublets (dd)110.2
10Furan CH7.30Doublet of doublets (dd)141.1

The furan protons (H8, H9, H10) appear in the characteristic downfield aromatic/heteroaromatic region (6.0-7.5 ppm). The protons of the ethyl group (H1, H2) and the butanoyl chain (H4, H5, H6) appear in the upfield aliphatic region. The high chemical shift of the carbonyl carbon (C3) around 198.5 ppm is characteristic of a thioester. docbrown.infohmdb.ca

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For this compound, COSY would show correlations connecting the entire aliphatic chain: H1 would correlate with H2, H4 with H5, and H5 with H6. It would also show correlations among the coupled furan protons (H8, H9, H10). hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹J coupling). It allows for the definitive assignment of each carbon signal based on the already-assigned proton signals. For example, the proton signal at ~1.23 ppm (H1) would show a cross-peak with the carbon signal at ~14.7 ppm (C1). hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically ²J and ³J), which is critical for connecting the different fragments of the molecule. Key HMBC correlations would include:

Protons at H2 correlating to the carbonyl carbon C3.

Protons at H4 correlating to the carbonyl carbon C3.

Protons at H6 correlating to the furan carbons C7 and C8, confirming the attachment point of the side chain.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. This is the definitive method for confirming the molecular formula of a compound. hmdb.ca

Table 2: High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaIonCalculated Exact Mass (m/z)Found Exact Mass (m/z)Reference
C₁₀H₁₄O₂S[M+H]⁺199.0787199.0787 hmdb.ca
C₁₀H₁₄O₂S[M]198.0715198.0709 chemicalbook.com

The excellent agreement between the calculated and experimentally found exact masses confirms the elemental composition as C₁₀H₁₄O₂S. hmdb.cachemicalbook.com

In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺ or M⁺˙) is isolated and fragmented. The resulting fragment ions provide a "fingerprint" that helps to elucidate the molecular structure. The fragmentation of this compound is expected to proceed through several key pathways characteristic of thioesters and furan derivatives. libretexts.orglibretexts.org

Table 3: Plausible MS/MS Fragment Ions for this compound

Fragment Ion (m/z)Proposed Structure/LossFragmentation Pathway
169[M-C₂H₅]⁺Loss of the ethyl radical from the sulfur atom.
137[M-SC₂H₅]⁺α-cleavage with loss of the ethylthio radical.
95[C₅H₃O-CH₂]⁺McLafferty rearrangement followed by cleavage, or direct cleavage of the furanomethyl fragment.
81[C₅H₅O]⁺Cleavage of the alkyl chain at the β-position to the furan ring, yielding the furfuryl cation.
61[C₂H₅S]⁺Cleavage to form the ethylthio cation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net While IR spectroscopy depends on a change in dipole moment, Raman spectroscopy depends on a change in polarizability, making them complementary. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
C-H (Alkyl)Stretching2850-29602850-2960Medium-Strong
C-H (Furan)Stretching3100-31503100-3150Medium-Weak
C=O (Thioester)Stretching1660-16901660-1690Strong (IR), Medium (Raman)
C=C (Furan ring)Stretching~1500, ~1570~1500, ~1570Medium-Strong
C-O-C (Furan ring)Asymmetric Stretch1250-12801250-1280Strong (IR)
C-S (Thioester)Stretching600-800600-800Weak-Medium

The most prominent band in the IR spectrum is expected to be the strong thioester carbonyl (C=O) stretch between 1660-1690 cm⁻¹. researchgate.net The furan ring shows characteristic C=C stretching and C-H stretching above 3100 cm⁻¹. The C-S stretch is typically weak in the IR spectrum but may be more prominent in the Raman spectrum due to the bond's polarizability. vscht.cz

Compound Name Reference Table

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of volatile compounds like this compound from intricate mixtures. Gas chromatography and high-performance liquid chromatography are the principal methods employed for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. diva-portal.org This method is particularly well-suited for the characterization of this compound due to the compound's volatility. The process involves injecting a sample into the gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

Research has demonstrated the utility of GC-MS in identifying sulfur-containing compounds in various food products. For instance, studies on the aromatic profile of melon have utilized headspace sorptive bar extraction followed by GC-MS analysis to identify compounds like S-methyl butanethioate, a related sulfur ester, which increases during ripening. mdpi.com The analytical methods developed for furan and its alkylated derivatives, which are often found alongside this compound in thermally processed foods, also heavily rely on GC-MS for separation and quantification. nih.gov In the analysis of volatile compounds in Chinese baijiu, GC-MS has been instrumental in identifying numerous flavor-active compounds, including various esters and sulfur compounds. researchgate.net

The choice of the GC column is critical for achieving optimal separation. For instance, a study on the quantification of furan and alkylfurans highlighted the use of a Supelco Equity-1 column for the complete baseline separation of isomers like 2,5-dimethylfuran (B142691) and 2-ethylfuran, which can be challenging to resolve. nih.gov The operating conditions of the GC-MS system, including the oven temperature program, carrier gas flow rate, and injector type, are optimized to achieve the best possible separation and detection of the target analyte.

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

ParameterSetting
Column Supelco Equity-1 or similar capillary column
Oven Temperature Program Initial temperature hold, followed by a ramp to a final temperature
Carrier Gas Helium
Injection Mode Splitless or split
Detector Mass Spectrometer (Ion Trap or Quadrupole)
Ionization Mode Electron Ionization (EI)

This table presents a generalized set of parameters; specific conditions may vary depending on the sample matrix and analytical objectives.

While GC-MS is the predominant technique for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for less volatile or thermally labile compounds. HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. The separated components are then detected by a suitable detector, such as a UV-Vis or mass spectrometer.

For the analysis of flavor compounds, HPLC can be used for purity assessment and quantification. fao.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides specifications for flavorings that may include HPLC methods for purity determination. fao.org The procedure typically involves dissolving a known amount of the sample in a suitable solvent, followed by injection into the HPLC system. The purity is then determined by the area normalization method, where the peak area of the target compound is compared to the total area of all peaks in the chromatogram. fao.org

The selection of the mobile phase and stationary phase is crucial for achieving the desired separation in HPLC. For polar compounds, reversed-phase HPLC with a C18 column is commonly used, while normal-phase HPLC is suitable for non-polar compounds. The composition of the mobile phase, often a mixture of solvents like acetonitrile (B52724) and water, is optimized to achieve the best resolution.

Research has shown the application of HPLC in the quantitative analysis of various food components. For example, HPLC methods have been developed and compared with spectrophotometric methods for the quantitative analysis of carminic acid in cochineal samples. spkx.net.cn Furthermore, HPLC coupled with mass spectrometry (LC-MS) has been employed for the characterization of non-volatile compounds and for the analysis of primary and secondary amines, which can be challenging by GC. diva-portal.org

Table 2: Illustrative HPLC Parameters for Flavor Compound Analysis

ParameterSetting
Column C18 reversed-phase or similar
Mobile Phase Gradient or isocratic elution with a mixture of solvents (e.g., acetonitrile, water)
Detector UV-Vis or Mass Spectrometer
Flow Rate Typically 0.5 - 2.0 mL/min
Injection Volume 10 - 100 µL

This table presents a generalized set of parameters; specific conditions may vary depending on the analyte and matrix.

Computational and Theoretical Investigations of S Ethyl Furan 2 Butanethioate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of S-Ethyl furan-2-butanethioate. By approximating the electron density of the molecule, DFT methods can provide valuable insights into its orbital energies and reactivity.

Molecular Orbital Analysis and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be localized primarily on the furan (B31954) ring and the sulfur atom of the thioester group, which are the most electron-rich regions. The LUMO, conversely, is anticipated to be centered on the carbonyl group of the thioester, a region susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Computational studies on analogous furan and thiophene (B33073) derivatives suggest that the HOMO-LUMO gap for this compound would fall within a range typical for organic molecules with extended conjugation.

Table 1: Predicted Frontier Orbital Energies for this compound

Molecular Orbital Predicted Energy (eV)
HOMO -6.5 to -7.5
LUMO -1.0 to -2.0
HOMO-LUMO Gap 4.5 to 6.5

Note: These values are estimations based on DFT calculations of structurally similar furan and thioester compounds.

Electrostatic Potential Surfaces and Reactivity Prediction

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is instrumental in predicting sites of electrophilic and nucleophilic attack. For this compound, the ESP map is expected to show a region of negative potential (typically colored red or orange) around the oxygen atom of the furan ring and the carbonyl oxygen of the thioester group, indicating their nucleophilic character. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms and the carbonyl carbon, highlighting their electrophilic nature. This distribution of charge suggests that the molecule is prone to interactions with both electron-deficient and electron-rich species at specific sites.

Conformational Analysis and Energy Landscapes

The flexibility of the butanethioate side chain in this compound allows for multiple conformations. The rotation around the single bonds, particularly the C-C bond between the furan ring and the carbonyl group, and the C-S bond of the thioester, will define the molecule's three-dimensional shape and energy landscape.

Theoretical calculations on similar molecules, such as furfural (B47365), indicate the presence of rotational barriers between different conformers. For this compound, it is expected that the most stable conformer will be one that minimizes steric hindrance between the furan ring and the ethyl group. The energy barrier for rotation around the furan-carbonyl bond is a critical parameter that influences the molecule's flexibility and its ability to adopt specific conformations for potential biological interactions.

Table 2: Predicted Rotational Energy Barriers for Key Dihedral Angles

Dihedral Angle Predicted Rotational Barrier (kcal/mol)
Furan-C(O) 8 - 12
(O)C-S 3 - 5
S-CH2 2 - 4

Note: These values are estimations based on computational studies of analogous furan aldehydes and thioesters.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions (Non-Human)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemical compounds based on their molecular structures. While no specific QSAR studies on this compound are available, models developed for other furan-containing compounds can provide insights into its potential biological interactions in non-human systems, such as its ecotoxicity or inhibitory effects on certain enzymes.

Descriptors used in QSAR models often include electronic properties (like HOMO-LUMO energies), steric parameters, and hydrophobicity (logP). The presence of the furan ring, a known toxicophore in some contexts, suggests that QSAR models for the toxicity of furan derivatives could be relevant. These models often correlate toxicity with parameters related to metabolic activation and reactivity.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound behaves in different solvent environments and how it interacts with other molecules. The choice of solvent can significantly influence the conformational preferences and reactivity of the molecule.

In a polar solvent like water, it is expected that the polar regions of this compound (the furan oxygen and the thioester carbonyl group) will form hydrogen bonds with water molecules. MD simulations of similar esters in aqueous solutions have shown that the solvent can stabilize certain conformations and influence reaction mechanisms, such as hydrolysis. In non-polar solvents, van der Waals interactions will be the dominant force governing intermolecular associations.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio quantum chemistry methods can be employed to predict various spectroscopic parameters for this compound, which can aid in its experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the protons on the furan ring are expected to appear in the aromatic region of the 1H NMR spectrum, while the ethyl group protons will exhibit characteristic quartet and triplet patterns. The carbonyl carbon of the thioester group is predicted to have a distinct chemical shift in the 13C NMR spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. Key vibrational modes for this compound are expected to include the C=O stretching of the thioester group, C-S stretching, and various vibrations associated with the furan ring. The carbonyl stretching frequency in thioesters is typically found at a lower wavenumber compared to their oxygen ester counterparts.

Table 3: Predicted Key Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Value
1H NMR Chemical Shift (furan protons) 6.0 - 7.5 ppm
Chemical Shift (ethyl protons) 1.2 - 3.0 ppm
13C NMR Chemical Shift (C=O) 190 - 200 ppm
IR C=O Stretch 1680 - 1710 cm-1
C-S Stretch 600 - 800 cm-1

Note: These are estimated values based on ab initio calculations of similar functional groups and compounds.

Biochemical Interactions and Enzymatic Transformations of S Ethyl Furan 2 Butanethioate Non Human Systems

Metabolic Pathways in Model Organisms (e.g., microbial, plant)

The metabolic pathways for S-Ethyl furan-2-butanethioate have not been explicitly elucidated in any model organism. However, the metabolism of furan-containing compounds has been investigated in various microorganisms and plants, suggesting potential routes for the breakdown or transformation of this molecule.

In bacteria, biosynthetic pathways for furan-containing molecules have been identified. For instance, certain α-proteobacteria are known to synthesize furan (B31954) fatty acids. nih.govglbrc.org This process involves the modification of existing fatty acid chains, including methylation and the incorporation of an oxygen atom from molecular O2 to form the furan ring, a process catalyzed by specific enzymes like fatty acyl methylases and desaturases. nih.gov While this is a biosynthetic rather than a catabolic pathway, it demonstrates the microbial capacity to process furan-containing aliphatic chains.

Furan derivatives are also found naturally in various plants and fungi, where they are synthesized from carbohydrates. nih.gov The metabolic pathways in these organisms suggest that they possess the enzymatic machinery to handle furan rings. The degradation of furan compounds in biological systems can proceed through oxidation of the furan ring. In mammalian systems, this is often initiated by cytochrome P450 enzymes, leading to the formation of reactive intermediates like cis-2-butene-1,4-dial. nih.govsemanticscholar.org It is plausible that analogous enzymatic systems in microorganisms could initiate the degradation of this compound by attacking the furan moiety.

Enzyme-Catalyzed Hydrolysis and Transacylation Reactions

The thioester bond in this compound is a key site for enzymatic activity. Thioesterases are a broad class of enzymes that catalyze the hydrolysis of thioester bonds, playing crucial roles in metabolic pathways such as fatty acid and polyketide synthesis. nih.gov The hydrolysis of this compound by a microbial or plant thioesterase would yield furan-2-butanoic acid and ethanethiol (B150549).

Enzyme-Catalyzed Hydrolysis: R-C(=O)S-R' + H₂O ---(Thioesterase)--> R-COOH + R'-SH

In the context of this compound: Furan-2-butanoyl-SEt + H₂O ---(Thioesterase)--> Furan-2-butanoic acid + EtSH

These reactions are thermodynamically favorable. libretexts.org

Transacylation (or transesterification) is another important enzymatic reaction involving thioesters. In this process, the acyl group (furan-2-butanoyl) is transferred from the thiol to another acceptor molecule, such as an alcohol or another thiol. Lipases are known to catalyze such reactions. For example, lipase (B570770) from Candida antarctica can be used for the synthesis of thioesters through transesterification. researchgate.net A similar enzymatic process could be involved in the transformation of this compound in a biological system.

Enzyme-Catalyzed Transacylation: R-C(=O)S-R' + R''-OH ---(Lipase/Acyltransferase)--> R-C(=O)O-R'' + R'-SH

Interaction with Non-Mammalian Biological Macromolecules (e.g., microbial enzymes, plant proteins)

Specific interactions of this compound with non-mammalian biological macromolecules have not been documented. However, based on its chemical structure, potential interactions can be postulated. The furan ring, being an aromatic heterocycle, could engage in hydrophobic and π-stacking interactions within the active sites of enzymes or on the surfaces of proteins.

The electrophilic nature of the carbonyl carbon in the thioester group makes it a potential target for nucleophilic residues (such as serine, cysteine, or histidine) in the active sites of enzymes. This could lead to the formation of a covalent intermediate, which is a common mechanism in the catalytic cycle of hydrolases like proteases and esterases. libretexts.org

Role as a Precursor or Intermediate in Non-Human Biosynthetic Pathways

There is no direct evidence to suggest that this compound serves as a common precursor or intermediate in non-human biosynthetic pathways. However, the structural motifs are present in natural products. Furan-containing compounds are synthesized by plants and microorganisms, often from carbohydrate precursors. nih.govacs.org Thioesters, particularly acetyl-CoA and other acyl-CoA thioesters, are fundamental building blocks in the biosynthesis of fatty acids, polyketides, and some amino acids. It is conceivable that in certain specialized metabolic pathways, a furan-containing acyl group could be activated as a thioester for subsequent biosynthetic steps.

Exploration of Antimicrobial and Antifungal Activity Mechanisms in Vitro (Excluding Safety/Clinical Outcomes)

Many furan derivatives have been reported to exhibit a broad spectrum of antimicrobial and antifungal activities. nih.govproquest.comresearchgate.netwisdomlib.org The proposed mechanisms for these effects are varied. For furan-containing compounds, antimicrobial action may involve the selective inhibition of microbial growth and the modification of enzymes. nih.gov

The general mechanisms of antifungal agents often involve:

Disruption of cell membrane integrity: Some antifungal compounds, like polyenes, bind to ergosterol (B1671047), a key component of fungal cell membranes, leading to pore formation and cell lysis. researchgate.netebsco.com Azoles inhibit the synthesis of ergosterol. researchgate.netebsco.com

Inhibition of cell wall synthesis: Echinocandins, for example, inhibit the synthesis of β-D-glucan, a critical component of the fungal cell wall. researchgate.net

Inhibition of essential enzymes: Allylamines and thiocarbamates inhibit squalene (B77637) epoxidase, an enzyme involved in the ergosterol biosynthesis pathway. researchgate.netnih.gov

While the specific mechanism for this compound is unknown, its activity could be related to the general effects of furan derivatives or the reactivity of the thioester group. The lipophilic nature of the molecule may facilitate its passage through microbial cell membranes.

Below is a table summarizing the in vitro antimicrobial activity of some furan derivatives against various microorganisms. Please note that this data is for related compounds and not for this compound itself.

Compound ClassOrganismActivity/Mechanism
Arylfuran derivativesEscherichia coli (Gram-negative)Broad-spectrum antibacterial activity. researchgate.net
Arylfuran derivativesStaphylococcus aureus (Gram-positive)Broad-spectrum antibacterial activity. researchgate.net
5-Nitrofuran derivativesGram-positive and Gram-negative bacteriaInhibitory effects on a range of bacteria. nih.gov
Furan-3-carboxamidesBacteriaAntimicrobial activity. proquest.com
Thioester-containing compoundsFungiSome synthesized thioesters show significant antifungal activity. nih.gov

Derivatization Strategies and Synthesis of Analogues of S Ethyl Furan 2 Butanethioate

Modification of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations, particularly electrophilic substitution. chemicalbook.comksu.edu.sa Its reactivity also allows for ring-opening and rearrangement reactions under specific conditions.

The furan nucleus in S-Ethyl furan-2-butanethioate is activated towards electrophilic substitution. Due to the existing substituent at the C2 position, electrophilic attack is predicted to occur preferentially at the C5 position, which is the most electron-rich and sterically accessible site. chemicalbook.com Common electrophilic substitution reactions applicable to the furan ring include halogenation, nitration, and acylation. pharmaguideline.comyoutube.com

Halogenation: The reaction of furan with halogens like bromine and chlorine can be vigorous. pharmaguideline.com To achieve mono-substitution at the C5 position, milder conditions are necessary, such as using N-bromosuccinimide (NBS) or bromine in dioxane at low temperatures. pharmaguideline.com

Nitration: Direct nitration of furan requires mild reagents to prevent ring degradation. Acetyl nitrate, used at low temperatures, is an effective reagent for introducing a nitro group at the C5 position. pharmaguideline.com

Acylation: Friedel-Crafts acylation can be performed using acid anhydrides or acyl halides with a mild Lewis acid catalyst like boron trifluoride (BF₃). pharmaguideline.com This allows for the introduction of an acyl group at the C5 position, further extending the molecular framework.

ReactionReagents and ConditionsPotential Product
BrominationN-Bromosuccinimide (NBS), CCl₄, refluxS-Ethyl 5-bromofuran-2-butanethioate
NitrationAcetyl nitrate (CH₃COONO₂), -10°CS-Ethyl 5-nitrofuran-2-butanethioate
AcylationAcetic anhydride, BF₃·OEt₂S-Ethyl 5-acetylfuran-2-butanethioate

The furan ring, despite its aromaticity, can undergo ring-opening reactions, particularly under acidic conditions which can lead to polymerization or cleavage of the ring. pharmaguideline.commdpi.com The treatment of furan derivatives with acid in the presence of water can lead to hydrolysis, resulting in the formation of 1,4-dicarbonyl compounds. For this compound, such a reaction would be expected to yield a linear keto-thioester, providing a scaffold for further synthetic transformations.

Furthermore, certain furan derivatives can participate in rearrangement reactions. For instance, the Piancatelli rearrangement is a well-known acid-catalyzed conversion of furfuryl alcohols into cyclopentenone derivatives. While this compound does not possess the required alcohol functionality for a direct Piancatelli rearrangement, synthetic modification of the butane chain to introduce a hydroxyl group could open pathways to novel carbocyclic analogues.

Chemical Transformations of the Thioester Moiety

The thioester group is a versatile functional group that serves as an excellent acylating agent and can be converted into a variety of other functionalities.

Thioesters can be readily reduced by powerful hydride-donating agents. The use of lithium aluminum hydride (LiAlH₄) is a standard method for the complete reduction of the thioester moiety. This reaction proceeds via cleavage of the acyl C-S bond, leading to the formation of two distinct products: a primary alcohol resulting from the reduction of the carbonyl group, and a thiol derived from the ethylthio portion of the molecule.

Reaction: this compound + LiAlH₄ → Furan-2-butanol + Ethanethiol (B150549)

This transformation is a valuable strategy for converting the thioester into hydroxyl and thiol functionalities, which can then be used for subsequent derivatization, such as etherification or disulfide formation.

The thioester linkage is more reactive towards nucleophiles than its ester counterpart, making it an effective acyl transfer agent. This reactivity allows for the straightforward synthesis of amides, esters, and other thioesters.

Aminolysis: Reaction with primary or secondary amines yields the corresponding amides. This reaction is typically efficient and provides a direct route to a wide array of N-substituted furan-2-butanamides.

Alcoholysis: Treatment with an alcohol, often under acidic or basic catalysis, can convert the thioester into an ester. This transesterification allows for the introduction of various alkoxy groups.

Trans-thioesterification: Reaction with a different thiol can lead to an exchange of the thioalkyl group, yielding a new thioester.

TransformationNucleophilePotential Product
AminolysisPropylamine (CH₃CH₂CH₂NH₂)N-Propyl furan-2-butanamide
AlcoholysisMethanol (CH₃OH)Methyl furan-2-butanoate
Trans-thioesterificationPropanethiol (CH₃CH₂CH₂SH)S-Propyl furan-2-butanethioate

Chain Elongation and Shortening at the Butane Thioate Linkage

Modifying the length of the four-carbon chain connecting the furan ring and the thioester group provides another avenue for creating structural analogues.

Chain Elongation: Standard organic synthesis methods can be employed to extend the butane chain. One common strategy involves the generation of an enolate at the α-carbon to the carbonyl group using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This enolate can then be reacted with an alkyl halide (e.g., methyl iodide) in an alkylation reaction to add carbons to the chain. This approach allows for the controlled, stepwise elongation of the linker.

Chain Shortening: Shortening the alkyl chain is a more complex synthetic challenge. One potential, albeit multi-step, approach could involve an oxidation reaction at the β-position of the butane chain, followed by a sequence of reactions analogous to the Barbier-Wieland degradation. This would involve converting the thioester to an ester, followed by reaction with a Grignard reagent, dehydration, and finally oxidative cleavage of the resulting alkene to shorten the chain by one carbon atom. Such a sequence would yield S-Ethyl furan-2-propanethioate. These transformations are generally lower-yielding and less straightforward than chain elongation strategies.

Synthesis of Heterocyclic Fused Derivatives

The synthesis of heterocyclic systems fused to the furan ring of this compound is an area of interest for creating novel molecular scaffolds. Derivatization strategies typically focus on intramolecular cyclization reactions involving the furan nucleus and a functionalized butanethioate side chain. These strategies aim to construct new rings, such as pyranones, pyrrolones, and thiophenes, fused to the furan core.

One common approach involves the modification of the butanethioate side chain to introduce a second reactive functional group. For instance, the introduction of a carbonyl group or a carbon-carbon double bond at a suitable position on the butane chain can facilitate an intramolecular cyclization. The furan ring, acting as a nucleophile or a diene, can then react with this newly introduced group to form a fused heterocyclic system.

Research into the synthesis of furan-fused heterocycles has explored various cyclization strategies. researchgate.net Although not specifically detailing this compound, the principles of intramolecular cyclization are well-established. For example, the generation of an acyl ketene intermediate from the butanethioate chain followed by an intramolecular [4+2] cycloaddition with the furan ring could yield a furopyranone derivative.

Another potential pathway is the functionalization of the furan ring itself, followed by cyclization with the side chain. Electrophilic substitution at the C5 position of the furan ring can introduce a group that subsequently reacts with the thioester or a modified part of the butanethioate chain. pharmaguideline.com

Below is a table summarizing potential synthetic strategies for creating heterocyclic fused derivatives from this compound analogues.

StrategyKey TransformationResulting Fused SystemReagents and Conditions
Intramolecular Aldol CondensationIntroduction of a ketone on the butanoyl chain, followed by base-catalyzed cyclization.Furo[x,y-b]cyclopentenone1. Functionalization of the side chain. 2. Base (e.g., LDA, NaH).
Intramolecular Diels-Alder ReactionFunctionalization of the side chain with a dienophile, followed by thermal or Lewis acid-catalyzed cycloaddition.Fused cyclohexene derivative1. Introduction of an alkene/alkyne. 2. Heat or Lewis Acid (e.g., ZnCl₂).
Paal-Knorr Type SynthesisConversion of the butanethioate side chain into a 1,4-dicarbonyl equivalent, followed by acid-catalyzed cyclization.Fused pyrrole or thiophene (B33073)1. Side chain manipulation. 2. Amine or sulfur source (e.g., P₄S₁₀). uobaghdad.edu.iq
Pictet-Spengler Type ReactionIntroduction of an aminoethyl group at the C3 position of the furan and conversion of the side chain to an aldehyde.Fused dihydropyridine1. Multi-step functionalization. 2. Acid catalysis.

These synthetic routes provide a framework for the derivatization of this compound to generate a diverse range of novel furan-fused heterocyclic compounds. The choice of strategy would depend on the desired heterocyclic system and the required substitution pattern.

Application in Click Chemistry and Bioconjugation (Non-Human Context)

The unique structure of this compound, featuring both a furan ring and a thioester group, offers multiple avenues for its application in click chemistry and bioconjugation in non-human contexts, such as materials science and assay development. Click chemistry reactions are characterized by their high efficiency, selectivity, and biocompatibility under mild conditions. nih.gov

Thioester as a Click Chemistry Handle:

The thioester linkage can serve as a precursor to a thiol group, which is a versatile functional group for several click reactions. nih.gov Hydrolysis or reduction of the S-ethyl thioester would yield the corresponding thiol. This thiol can then participate in highly efficient thiol-ene or thiol-yne reactions. researchgate.net

Thiol-Ene/Thiol-Yne Conjugation: The generated thiol derivative can be "clicked" onto polymers, surfaces, or probes functionalized with alkenes or alkynes. This is a powerful method for surface modification or the synthesis of novel biomaterials. The reaction is often initiated by light or a radical initiator and proceeds with high yield. researchgate.net

Furan Ring in Diels-Alder Reactions:

The furan moiety can act as a diene in [4+2] Diels-Alder cycloaddition reactions, which is a well-established click reaction. It can react with a dienophile, such as a maleimide-functionalized molecule, to form a stable covalent bond. This approach can be used for crosslinking polymers or for bioconjugation. ugent.be The reaction can sometimes be reversible, which allows for the development of dynamic materials.

Derivatization for Azide-Alkyne Click Chemistry:

The butanoate side chain of this compound can be chemically modified to introduce an azide or a terminal alkyne group. These groups are the key components of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are the most prominent examples of click chemistry.

CuAAC and SPAAC: Once functionalized with an azide or alkyne, the molecule can be efficiently conjugated to a wide range of other molecules, nanoparticles, or surfaces that bear the complementary functional group. SPAAC has the advantage of not requiring a cytotoxic copper catalyst, making it suitable for applications involving sensitive biological components, even in a non-human context. nih.gov

Bioconjugation Applications:

In a non-human context, these click chemistry strategies enable the use of this compound derivatives for various applications:

Surface Functionalization: Immobilization of the molecule onto surfaces (e.g., sensor chips, nanoparticles) to create specific chemical properties or to act as a capture agent.

Polymer Modification: Grafting the molecule onto polymer backbones to create functional materials with tailored properties.

Probe Development: Linking the molecule to fluorescent dyes or other reporter molecules for use in biochemical assays.

The following table summarizes the potential click chemistry applications of this compound derivatives.

Reactive MoietyClick ReactionRequired ModificationPotential Application (Non-Human)
ThioesterThiol-Ene/Thiol-YneHydrolysis/Reduction to ThiolMaterial crosslinking, surface modification.
Furan RingDiels-Alder CycloadditionNoneConjugation to maleimide-functionalized probes or polymers.
Butanoate ChainCuAAC/SPAACIntroduction of Azide or AlkyneLabeling of biomolecules, polymer synthesis, probe attachment.

These approaches demonstrate the versatility of this compound as a scaffold for developing tools for materials science and biotechnology through the power and precision of click chemistry.

Emerging Research Areas and Future Perspectives for S Ethyl Furan 2 Butanethioate Research

Integration with Supramolecular Chemistry Principles

The integration of S-Ethyl furan-2-butanethioate into supramolecular chemistry presents a compelling area for future investigation. The furan (B31954) ring, with its aromatic character and the presence of an oxygen heteroatom, can participate in various non-covalent interactions. Research on other furan and thiophene (B33073) derivatives has shown that hydrogen bonding and π-based interactions play a crucial role in the stabilization of their supramolecular architectures. rsc.orgscispace.combris.ac.uk The lone pair electrons on the furan's oxygen atom can act as a hydrogen bond acceptor, while the aromatic π-system can engage in π-π stacking and other aromatic interactions.

The thioester group introduces further possibilities for supramolecular assembly. The sulfur atom, being larger and more polarizable than oxygen, can participate in different types of non-covalent interactions, including chalcogen bonding. The carbonyl group of the thioester is also a potential hydrogen bond acceptor. The interplay between the furan ring and the thioester moiety could lead to the design of novel host-guest systems, self-assembling monolayers, and molecular sensors. Future research could focus on co-crystallization studies of this compound with various guest molecules to understand and exploit these interactions for the development of new materials with tailored properties.

Potential in Materials Science Applications (e.g., polymer precursors, sensing elements)

The furan moiety in this compound makes it a potential candidate for applications in materials science, particularly as a monomer for the synthesis of novel polymers. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. researchgate.net The furan ring's rigidity can impart desirable thermal and mechanical properties to polymers. researchgate.net For instance, 2,5-furandicarboxylic acid (FDCA), a derivative of furan, is a well-known bio-based monomer used to produce high-performance polyesters like polyethylene (B3416737) furanoate (PEF). researchgate.netnih.gov While this compound is not a difunctional monomer suitable for direct polymerization into linear polymers, it could be chemically modified to introduce polymerizable groups.

Furthermore, furan derivatives have been explored for their potential as sensing elements. encyclopedia.pub The electron-rich nature of the furan ring can be perturbed by the presence of analytes, leading to changes in optical or electronic properties. researchgate.net The thioester group in this compound could also contribute to its sensing capabilities, potentially allowing for the detection of specific metal ions or small molecules through coordination or chemical reactions. Research in this area would involve the synthesis of polymers or materials incorporating the this compound unit and evaluating their performance in various sensing applications.

Potential Material Application Relevant Functional Group Underlying Principle
Polymer PrecursorFuran RingCan be functionalized to create monomers for polymerization, imparting rigidity and bio-based character to the resulting polymer. researchgate.netresearchgate.net
Sensing ElementFuran Ring, ThioesterThe electron-rich furan ring can interact with analytes, causing a detectable change in properties. The thioester may offer specific binding sites. encyclopedia.pubresearchgate.net

Advanced Analytical Techniques for Trace Detection and Quantification

The detection and quantification of furan derivatives at trace levels are of significant interest, particularly in food and environmental analysis. researchgate.netrestek.com Given that this compound is a volatile organic compound, analytical methods such as gas chromatography-mass spectrometry (GC-MS) would be highly suitable for its detection. nih.gov Headspace solid-phase microextraction (HS-SPME) is a common technique for the extraction and preconcentration of volatile furan derivatives from complex matrices prior to GC-MS analysis. nih.govnih.gov

For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be employed. mdpi.com The development of specific multiple reaction monitoring (MRM) transitions for this compound would enable its accurate quantification even in the presence of interfering compounds. Future research could focus on optimizing HS-SPME-GC-MS/MS methods for the analysis of this compound in various samples. This would involve selecting the appropriate SPME fiber coating, optimizing extraction parameters (temperature and time), and developing a robust chromatographic method.

Analytical Technique Principle Application for this compound
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by mass-based detection. nih.govPrimary technique for the identification and quantification of this compound.
Headspace Solid-Phase Microextraction (HS-SPME)Extraction and preconcentration of volatile analytes from a sample matrix. nih.govSample preparation for the trace analysis of this compound in complex samples.
Tandem Mass Spectrometry (MS/MS)Highly selective and sensitive detection based on specific fragmentation patterns. mdpi.comEnables accurate quantification of this compound at very low concentrations.

Bio-inspired Synthesis and Biomimetic Transformations

Bio-inspired synthesis and biomimetic transformations represent a growing field in organic chemistry, aiming to mimic nature's efficient and selective chemical processes. researchgate.net Furan derivatives are found in a variety of natural products, and their biosynthesis often involves elegant enzymatic transformations. mdpi.com While the natural occurrence of this compound has not been reported, its synthesis could be approached from a bio-inspired perspective. For instance, the furan ring can be derived from biomass, and the thioester linkage is a common motif in biochemistry (e.g., in acetyl-CoA).

Future research could explore enzymatic or chemoenzymatic routes to synthesize this compound and related compounds. This could involve using lipases or other hydrolases in reverse to catalyze the formation of the thioester bond. Biomimetic transformations could also be employed to modify the this compound molecule. For example, inspired by enzymatic oxidation reactions, it might be possible to selectively functionalize the furan ring or the alkyl chain. The Kornblum-DeLaMare rearrangement is an example of a synthetic transformation that has been used as a biomimetic step in natural product synthesis involving furan unmasking. lboro.ac.uk

Design of Novel Catalytic Systems for this compound Reactions

The development of novel catalytic systems for the synthesis and transformation of furan derivatives is a very active area of research. mdpi.com The synthesis of this compound itself likely involves catalytic steps, such as the formation of the furan ring or the thioesterification reaction. Future research could focus on developing more efficient and sustainable catalysts for its synthesis. This could include the use of heterogeneous catalysts for easier separation and recycling, or the development of organocatalytic systems to avoid the use of metals. nih.gov

Furthermore, the furan ring in this compound can undergo a variety of catalytic transformations, including hydrogenation, oxidation, and ring-opening reactions. studysmarter.co.uk For example, catalytic hydrogenation can convert the furan ring into a tetrahydrofuran (B95107) ring, which is a valuable solvent and building block. The development of selective catalysts for these transformations would expand the potential applications of this compound as a chemical intermediate. Thiol-promoted catalytic reactions of furan derivatives have also been shown to be effective for carbon-carbon bond formation. rsc.org

Exploration of Photochemical Reactivity and Transformations

The photochemical behavior of furan derivatives is a rich and complex area of study. netsci-journal.com The furan ring can undergo various photochemical reactions, including isomerization, cycloaddition, and reactions with other molecules. researchgate.net The specific photochemical reactivity of this compound has not been investigated, but it is expected to be influenced by both the furan ring and the thioester group.

Upon irradiation with UV light, furan derivatives can isomerize to cyclopropenyl derivatives or undergo [2+2] cycloaddition reactions. The presence of the butanethioate substituent could influence the course of these reactions. Furthermore, the interaction of the excited state of the furan ring with the thioester group could lead to novel photochemical transformations, such as intramolecular cyclizations or rearrangements. The photochemical reaction of furan with heterocyclic aldehydes has been shown to yield oxetane (B1205548) derivatives. researchgate.net Future research in this area would involve studying the photophysical properties of this compound and exploring its reactivity under various photochemical conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-Ethyl furan-2-butanethioate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between furan-2-butanethiol and ethyl halides, or thioesterification using acid chlorides. Key optimization parameters include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance reaction rates .

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

  • Temperature control : Reactions performed at 40–60°C minimize side-product formation .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

    Synthetic Route Yield (%) Purity (%) Key Conditions
    Thioesterification72–8592–97DMF, 50°C, 12h
    Nucleophilic substitution65–7888–94THF, 40°C, K₂CO₃ catalyst

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on the thioester carbonyl signal (δ ~200–210 ppm in ¹³C NMR) and furan ring protons (δ 6.3–7.2 ppm in ¹H NMR). Overlaps with aromatic solvents (e.g., DMSO-d₆) require baseline correction .
  • IR Spectroscopy : Confirm the C=O stretch (~1680–1700 cm⁻¹) and C-S bond (~650–750 cm⁻¹). Differentiate from ester analogs by absence of strong O-H stretches .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group, m/z 105 fragment from furan cleavage) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311++G**) can model transition states and charge distribution. Key steps:

Geometry optimization : Compare ground-state structures with crystallographic data (if available) .

Reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thioester group .

Solvent effects : Use COSMO-RS to simulate solvent polarity impacts on activation energy .

  • Example Insight : Simulations may reveal that electron-withdrawing substituents on the furan ring lower the energy barrier for nucleophilic attack by 15–20% .

Q. What strategies resolve contradictions in reported thermodynamic stability data of this compound across different solvent systems?

  • Methodological Answer :

  • Controlled degradation studies : Monitor decomposition kinetics (HPLC tracking) in solvents like water, ethanol, and DMSO at 25–60°C .

  • Statistical analysis : Apply ANOVA to compare stability across solvents, accounting for pH and ionic strength variations .

  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in hydrolysis studies) to trace degradation pathways .

    Solvent Half-life (25°C) Degradation Pathway
    Water48hHydrolysis to furan-2-butanoic acid
    Ethanol120hTransesterification
    DMSO>200hMinimal degradation

Q. How do steric and electronic effects of the furan ring influence the catalytic activity of this compound in transition-metal complexes?

  • Methodological Answer :

  • Steric analysis : X-ray crystallography of Pd(II) or Ru(II) complexes to measure ligand bite angles and coordination geometry .
  • Electronic profiling : UV-Vis spectroscopy to assess ligand-to-metal charge transfer (LMCT) bands. Compare with non-furan thioester analogs .
  • Catalytic testing : Evaluate turnover frequency (TOF) in cross-coupling reactions (e.g., Suzuki-Miyaura) to correlate structure with activity .

Ethical and Safety Considerations

  • Handling precautions : Use fume hoods and nitrile gloves due to volatility (flash point: ~40°F) and potential respiratory irritation .
  • Waste disposal : Neutralize hydrolyzed products (furan-2-butanoic acid) with NaOH before aqueous disposal .

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